Quantitative Yield of Cyclohexene via Exclusive Intramolecular Metathesis of 1,7-Octadiene
In the liquid-phase metathesis of α,ω-dienes over a CsNO3-Re2O7-Al2O3 catalyst at atmospheric pressure, 1,7-octadiene underwent only intramolecular metathesis, producing cyclohexene in quantitative yield. In sharp contrast, 1,5-hexadiene and 1,9-decadiene underwent only intermolecular metathesis, while 1,6-heptadiene and 1,8-nonadiene exhibited both intra- and intermolecular pathways [1].
| Evidence Dimension | Metathesis reaction pathway and cyclohexene yield |
|---|---|
| Target Compound Data | Quantitative yield of cyclohexene |
| Comparator Or Baseline | 1,5-hexadiene (only intermolecular metathesis); 1,9-decadiene (only intermolecular metathesis); 1,6-heptadiene and 1,8-nonadiene (mixed intra- and intermolecular) |
| Quantified Difference | Exclusive intramolecular pathway (1,7-octadiene) vs. exclusive intermolecular (1,5-hexadiene, 1,9-decadiene) |
| Conditions | CsNO3-Re2O7-Al2O3 catalyst, liquid phase, atmospheric pressure, continuous-flow fixed-bed reactor |
Why This Matters
This exclusive intramolecular reactivity enables selective cyclohexene production without oligomer byproducts, critical for downstream fine chemical synthesis where purification costs are a procurement consideration.
- [1] Nakamura, R.; et al. Metathesis of α,ω-dienes over a CsNO3-Re2O7-Al2O3 catalyst in liquid phase. Journal of Catalysis, 1984, 89(2), 452–461. View Source
